Tirofiban impurity 9 Tirofiban impurity 9
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494615
InChI: InChI=1S/C27H33N3O3/c31-27(32)26(30-15-3-1-5-22-11-16-28-17-12-22)21-24-7-9-25(10-8-24)33-20-4-2-6-23-13-18-29-19-14-23/h7-14,16-19,26,30H,1-6,15,20-21H2,(H,31,32)/t26-/m0/s1
SMILES:
Molecular Formula: C27H33N3O3
Molecular Weight: 447.6 g/mol

Tirofiban impurity 9

CAS No.:

Cat. No.: VC17494615

Molecular Formula: C27H33N3O3

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

Tirofiban impurity 9 -

Specification

Molecular Formula C27H33N3O3
Molecular Weight 447.6 g/mol
IUPAC Name (2S)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]-2-(4-pyridin-4-ylbutylamino)propanoic acid
Standard InChI InChI=1S/C27H33N3O3/c31-27(32)26(30-15-3-1-5-22-11-16-28-17-12-22)21-24-7-9-25(10-8-24)33-20-4-2-6-23-13-18-29-19-14-23/h7-14,16-19,26,30H,1-6,15,20-21H2,(H,31,32)/t26-/m0/s1
Standard InChI Key MWVWNMMOABBSPL-SANMLTNESA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3

Introduction

Analytical Methods for Detection and Quantification

Chromatographic Profiling

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) coupled with photodiode array (PDA) and quadrupole Dalton analyzer (QDa) detectors is the gold standard for resolving tirofiban impurities . Key parameters include:

ParameterSpecification
ColumnACQUITY HSS T3 (100 × 2.1 mm, 1.7 µm)
Mobile Phase0.02% TEA (pH 2.8)/acetonitrile gradient
Flow Rate0.5 mL/min
Detection Wavelength227 nm
Retention Time~8–12 min (estimated for impurity 9)

This method achieves baseline separation of impurities with a sensitivity limit of 0.04 µg/mL . Mass spectrometry (QDa) further confirms impurity identity via molecular ion peaks (e.g., [M+H]+ at 455.1 for impurity B) .

Validation Parameters

A validated stability-indicating HPLC method for tirofiban hydrochloride demonstrates linearity (R² > 0.999) across 160–240 µg/mL for the drug and 0.1–12 µg/mL for impurities . While impurity 9-specific data are unavailable, analogous validation criteria would apply:

ParameterAcceptable Range
LinearityR² ≥ 0.995
Precision (RSD)≤2.0% intraday/interday
Accuracy98–102% recovery
LOD/LOQ0.04/0.12 µg/mL

Degradation Pathways and Stability Profile

Tirofiban impurity 9 is likely generated under the following stress conditions:

Photolytic Degradation

Exposure to UVA light induces radical-mediated oxidation of tirofiban’s sulfonyl group, forming sulfonic acid derivatives . Impurity 9 may emerge as a secondary photoproduct, necessitating amber packaging for drug formulations.

Acidic Hydrolysis

Forced degradation in 0.1M HCl at 75°C cleaves the butylpiperidine side chain, producing debutylpiperidine analogs . Impurity 9 could arise from subsequent rearrangements of this intermediate.

Oxidative Stress

While tirofiban is stable under 30% H2O2 , prolonged exposure may yield higher-order impurities like impurity 9 through sulfoxide formation or aryl ring hydroxylation.

Regulatory and Quality Control Considerations

ICH Guidelines

Per ICH Q3A/B, impurities exceeding 0.10% in drug substances require identification and qualification . Although impurity 9’s toxicity profile is unconfirmed, genotoxic potential must be assessed via Ames testing or in silico tools (e.g., DEREK Nexus).

Pharmacopeial Standards

ParameterRequirement
Purity≥95% by HPLC
DocumentationCOA with MS/NMR data
Storage2–8°C in inert atmosphere

Future Research Directions

  • Structural Elucidation: High-resolution NMR and X-ray crystallography to confirm impurity 9’s configuration.

  • Toxicological Studies: In vitro assays to evaluate cytotoxicity and genotoxicity.

  • Method Optimization: Development of a mass-compatible UPLC protocol for impurity 9 quantification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator